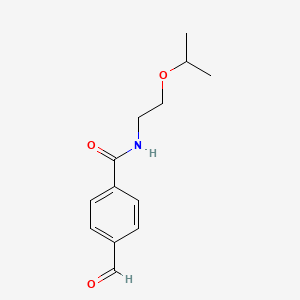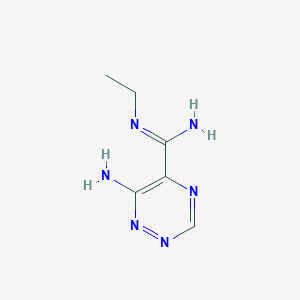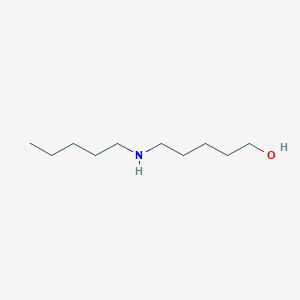
5-(Pentylamino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentylamino)pentan-1-ol is an organic compound with the molecular formula C10H23NO It is a derivative of pentanol, where a pentylamino group is attached to the fifth carbon of the pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the reaction of 5-bromopentan-1-ol with pentylamine under basic conditions. This nucleophilic substitution reaction can be carried out using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can facilitate the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: 5-(Pentylamino)pentan-2-one or 5-(Pentylamino)pentanoic acid.
Reduction: 5-(Pentylamino)pentan-1-amine.
Substitution: 5-(Pentylamino)pentyl halides or esters.
Aplicaciones Científicas De Investigación
5-(Pentylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Pentylamino)pentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanol: A primary alcohol with a similar structure but lacking the amino group.
5-Amino-1-pentanol: An amino alcohol with a shorter alkyl chain compared to 5-(Pentylamino)pentan-1-ol.
5-(Methylamino)pentan-1-ol: A similar compound with a methylamino group instead of a pentylamino group.
Uniqueness
This compound is unique due to the presence of both a pentylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
7402-24-6 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
5-(pentylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-2-3-5-8-11-9-6-4-7-10-12/h11-12H,2-10H2,1H3 |
Clave InChI |
GOAOFYGMHCINGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
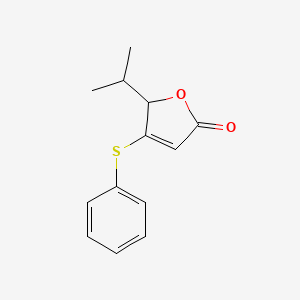
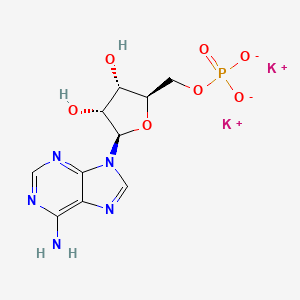
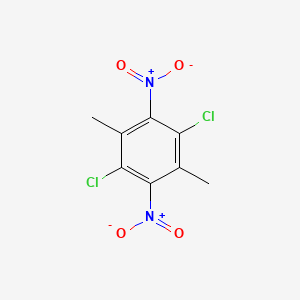
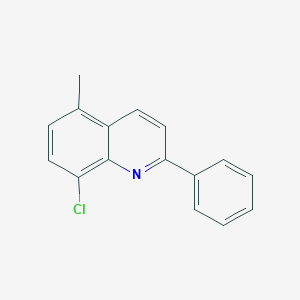

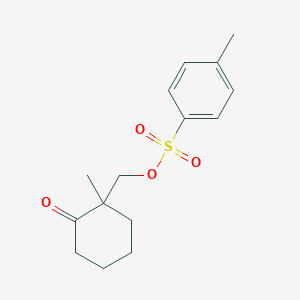
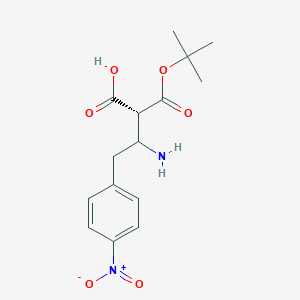
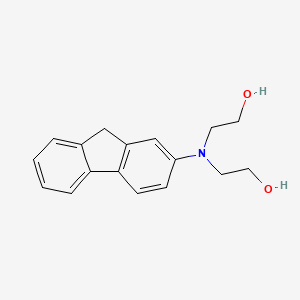
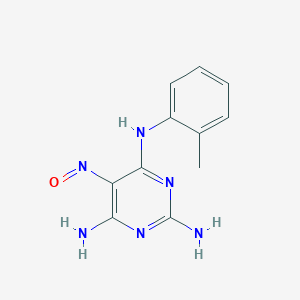
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
